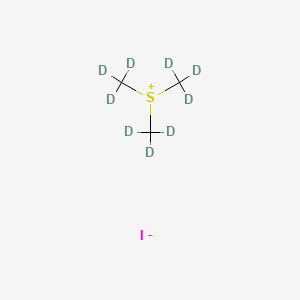
Trimethyl-D9-sulfonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsulfonium iodide is an organic compound with the formula C3H9IS . It is commonly used as a methylating agent in organic synthesis . The compound is commercially available and is used in various applications, including the development of moisture-stable hybrid perovskite solar cells .
Synthesis Analysis
Trimethylsulfonium iodide can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: (CH3)2S + CH3I → [(CH3)3S]+I− .Molecular Structure Analysis
The molecular weight of Trimethylsulfonium iodide is 204.073 . X-ray crystallography reveals that the ion has trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and C-S bond distance of 177 picometers .Chemical Reactions Analysis
Trimethylsulfonium iodide is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent and is used to prepare epoxides .Physical And Chemical Properties Analysis
Trimethylsulfonium iodide is a colorless crystal that decomposes at 203-207 °C . It has a relatively large optical band gap (Eg = 2.32 eV) and high absorption coefficient (α = 2.30 × 10^4 cm^−1) with a hexagonal one-dimensional crystal structure .Wissenschaftliche Forschungsanwendungen
Sulfur Aerosols
- Physical Characteristics of Sulfur Aerosols : A study by Whitby (1978) reviewed the physical characteristics of sulfur-containing aerosols, focusing on size distribution, nuclei formation rates, and in situ measurement techniques. This research is relevant for understanding atmospheric chemistry and environmental impacts of aerosols, which could be analogous to studies involving Trimethyl-D9-sulfonium iodide in atmospheric sciences Whitby, K. T. (1978).
Metal Sulfides
- Advances in Metal Sulfides : Research by Chandrasekaran et al. (2019) on nanocrystals of metal sulfide materials for renewable energy applications highlights the importance of sulfur compounds in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. This could provide insight into the types of applications where Trimethyl-D9-sulfonium iodide might be useful, especially in the context of materials science and energy Chandrasekaran, S., et al. (2019).
Sulfonamides
- Sulfonamide Inhibitors : The study by Gulcin and Taslimi (2018) discusses the significance of sulfonamide compounds in pharmaceutical applications, covering their use as antibacterial agents and in the treatment of various diseases. While not directly related to Trimethyl-D9-sulfonium iodide, this research underlines the broad utility of sulfur-containing compounds in medicine and could suggest potential research directions Gulcin, I., & Taslimi, P. (2018).
Safety And Hazards
Trimethylsulfonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to use personal protective equipment as required .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tris(trideuteriomethyl)sulfanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYIHQDILEQNR-KYRNGWDOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-D9-sulfonium iodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

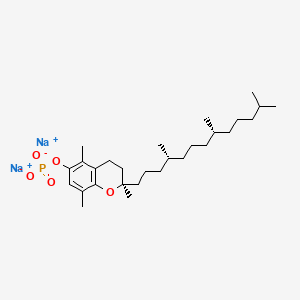
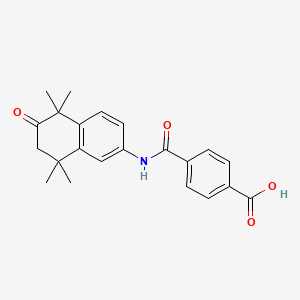
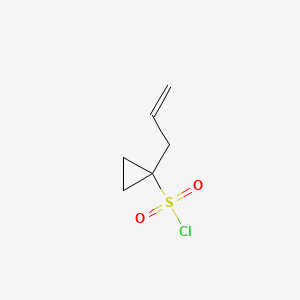
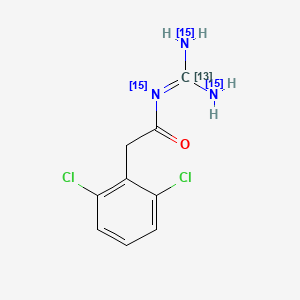
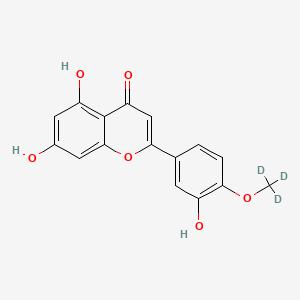

![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)
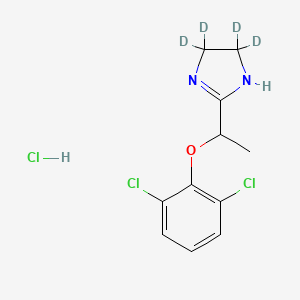
![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)